(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid
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Overview
Description
(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid is a complex organic compound with a molecular formula of C₁₄H₂₄N₂O₄. It belongs to the class of indole derivatives and is characterized by its unique structural features, including a methyl group at the 2-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methylindole as the starting material.
Protection of Amino Group: The amino group on the indole ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et₃N) to form the Boc-protected indole.
Methylation: The indole ring is then methylated at the 2-position using methyl iodide (MeI) and a base like potassium carbonate (K₂CO₃).
Carboxylation: The carboxylic acid group is introduced at the 5-position through a carboxylation reaction, often using reagents like carbon monoxide (CO) and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or aldehyde.
Substitution: Substitution reactions at the indole ring or the Boc-protected amino group can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation products include indole-5-carboxylic acid derivatives.
Reduction products include indole-5-alcohol or indole-5-aldehyde derivatives.
Substitution products can vary widely based on the reagents used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It can be used as a probe to study biological systems, especially in understanding enzyme-substrate interactions.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its derivatives and the biological targets they interact with. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Methylindole: Similar structure but lacks the Boc-protected amino group.
Indole-5-carboxylic acid: Similar core structure but without the methyl group at the 2-position.
Boc-protected amino acids: Similar Boc protection but different core structures.
Properties
IUPAC Name |
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9-7-11-8-10(13(17)18)5-6-12(11)16(9)14(19)20-15(2,3)4/h5-6,8-9H,7H2,1-4H3,(H,17,18)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPWTLUNDHBORB-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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